methyl tortuoate A

CAS No.:

Cat. No.: VC1857654

Molecular Formula: C41H62O8

Molecular Weight: 682.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C41H62O8 |

|---|---|

| Molecular Weight | 682.9 g/mol |

| IUPAC Name | methyl (1S,2R,4S,8R,11R,15S,18R,21R,22R,23E,27R)-2,4-dihydroxy-2,6,11,15,24,28-hexamethyl-9,16,19-trioxo-18-propan-2-yl-31-oxatetracyclo[25.3.1.05,22.08,21]hentriaconta-5,23,28-triene-21-carboxylate |

| Standard InChI | InChI=1S/C41H62O8/c1-23(2)29-20-32(42)26(5)12-10-11-24(3)18-33(43)30-19-28(7)38-31(41(30,22-34(29)44)39(46)48-9)17-25(4)13-15-36-27(6)14-16-37(49-36)40(8,47)21-35(38)45/h14,17,23-24,26,29-31,35-37,45,47H,10-13,15-16,18-22H2,1-9H3/b25-17+/t24-,26+,29-,30+,31-,35+,36-,37+,40-,41+/m1/s1 |

| Standard InChI Key | JXKZNYNPSVPPHD-FCKTVZGXSA-N |

| Isomeric SMILES | C[C@@H]1CCC[C@@H](C(=O)C[C@@H](C(=O)C[C@@]2([C@@H](CC(=C3[C@H]2/C=C(/CC[C@@H]4C(=CC[C@H](O4)[C@](C[C@@H]3O)(C)O)C)\C)C)C(=O)C1)C(=O)OC)C(C)C)C |

| Canonical SMILES | CC1CCCC(C(=O)CC(C(=O)CC2(C(CC(=C3C2C=C(CCC4C(=CCC(O4)C(CC3O)(C)O)C)C)C)C(=O)C1)C(=O)OC)C(C)C)C |

Introduction

Chemical Properties and Structure

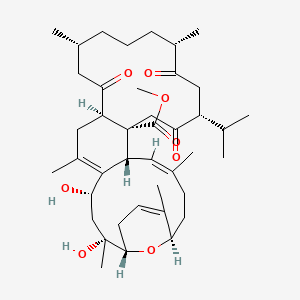

Methyl tortuoate A is characterized by a complex tetracyclic backbone with multiple functional groups. This natural product possesses a molecular formula of C41H62O8 and a molecular weight of 682.9 g/mol . Its structural elucidation has been accomplished through extensive spectroscopic analyses, particularly 2D NMR techniques, and confirmed by single-crystal X-ray diffraction analysis .

Physicochemical Properties

The comprehensive physicochemical properties of methyl tortuoate A are summarized in Table 1, providing essential information for researchers investigating this compound.

Table 1: Physicochemical Properties of Methyl Tortuoate A

| Property | Value |

|---|---|

| Molecular Formula | C41H62O8 |

| Molecular Weight | 682.9 g/mol |

| PubChem CID | 11490894 |

| InChIKey | JXKZNYNPSVPPHD-FCKTVZGXSA-N |

| IUPAC Name | Methyl (1S,2R,4S,8R,11R,15S,18R,21R,22R,23Z,27R)-2,4-dihydroxy-2,6,11,15,24,28-hexamethyl-9,16,19-trioxo-18-propan-2-yl-31-oxatetracyclo[25.3.1.05,22.08,21]hentriaconta-5,23,28-triene-21-carboxylate |

| Physical Appearance | Yellowish oil/Solid |

One distinctive structural feature of methyl tortuoate A is the presence of a secondary hydroxyl group, which distinguishes it from the structurally related compound methyl sartortuoate . The compound's tetracyclic framework contributes to its complex stereochemistry, with multiple stereocenters that have been precisely characterized through advanced spectroscopic methods .

Natural Sources and Isolation

Marine Origin

Methyl tortuoate A was first isolated from the soft coral Sarcophyton tortuosum, which inhabits marine environments, particularly in the South China Sea . More recently, this compound has also been extracted from the Vietnamese soft coral Sarcophyton pauciplicatum, indicating its presence across different species within the same genus .

Isolation Procedures

The isolation of methyl tortuoate A typically follows a multi-step extraction and purification protocol. The general procedure involves:

-

Collection and soaking of the soft coral material in methanol

-

Partitioning of the extract between ethyl acetate and water

-

Fractionation by silica gel flash chromatography using gradient elution systems

-

Final purification through additional chromatographic techniques

The detailed extraction process described in the literature involves soaking S. tortuosum (1560 g, wet weight) in methanol, followed by partitioning and extensive chromatographic separations . This meticulous isolation process is necessary due to the complex mixture of compounds present in marine organisms.

Biological Activities

Cytotoxicity Studies

Methyl tortuoate A has been evaluated for its anticancer properties through in vitro cytotoxicity assays against various cancer cell lines. The results from these evaluations provide valuable insights into its potential therapeutic applications.

Table 2: Cytotoxicity Profile of Methyl Tortuoate A Against Human Cancer Cell Lines

| Cancer Cell Line | Type | IC50 Value |

|---|---|---|

| HepG2 | Hepatoma cancer | >100 μM |

| HL-60 | Acute leukemia | >100 μM |

| KB | Epidermoid carcinoma | >100 μM |

| LNCaP | Prostate cancer | >100 μM |

| LU-1 | Lung cancer | >100 μM |

| MCF7 | Breast cancer | >100 μM |

| SK-Mel2 | Melanoma | >100 μM |

| SW480 | Colon adenocarcinoma | >100 μM |

Research findings indicate that methyl tortuoate A exhibits minimal cytotoxic activity (IC50>100 μM) against all eight human cancer cell lines tested in some studies . This contrasts with initial investigations that suggested potential anticancer properties. The discrepancy in these results may be attributed to differences in experimental methodologies, cell line sensitivities, or compound purity.

Mechanism of Action

While methyl tortuoate A itself has shown limited cytotoxic activity in recent studies, research on related compounds provides insights into potential mechanisms of action for this class of marine-derived tetraterpenoids. These mechanisms may involve interactions with cellular enzymes and receptors implicated in cancer pathways, though specific research on methyl tortuoate A's mechanisms remains limited.

Comparative Analysis with Related Compounds

Structural Relationships

Methyl tortuoate A belongs to a family of structurally related biscembranoids that includes methyl tortuoate B, C, and D, as well as methyl sartortuoate. These compounds share a common tetracyclic backbone but differ in their functional group configurations and stereochemistry.

Table 3: Comparative Analysis of Methyl Tortuoate A and Related Compounds

| Compound | Molecular Formula | Source | Distinguishing Features | Cytotoxic Activity |

|---|---|---|---|---|

| Methyl tortuoate A | C41H62O8 | Sarcophyton tortuosum, S. pauciplicatum | Secondary hydroxyl group | Limited (IC50>100 μM) |

| Methyl tortuoate B | C41H62O8 | Sarcophyton tortuosum, S. pauciplicatum | Unique tetracyclic arrangement | Significant against MCF7, KB, HL-60, SW480, LU-1 |

| Methyl tortuoate C | Not specified in data | Sarcophyton tortuosum | Novel tetraterpenoid structure | Not specified in data |

| Methyl tortuoate D | Not specified in data | Sarcophyton tortuosum | Six-membered epoxide | Not specified in data |

| Methyl sartortuoate | Not specified in data | Sarcophyton tortuosum | Lacks secondary hydroxyl group | Significant against multiple cancer cell lines |

A key structural difference between methyl tortuoate A and methyl sartortuoate is the presence of a secondary hydroxyl group in the former . This structural distinction may account for the differences in their biological activities, as methyl sartortuoate has demonstrated more potent cytotoxic effects against various cancer cell lines .

Biological Activity Comparison

Among the related compounds, methyl tortuoate B has shown more promising anticancer properties compared to methyl tortuoate A. Methyl tortuoate B exhibits significant cytotoxic effects against several cancer cell lines including MCF7, KB, HL-60, SW480, and LU-1 . Similarly, methyl sartortuoate has demonstrated significant cytotoxic effects against all eight human cancer cell lines tested, with IC50 values ranging from 7.93±2.08 to 19.34±0.72 μM .

The contrasting biological activities of these structurally related compounds highlight the importance of specific structural features in determining their biological properties. These differences provide valuable information for structure-activity relationship studies aimed at developing more potent anticancer agents.

Research Methods in Structure Elucidation

Spectroscopic Techniques

The structural characterization of methyl tortuoate A has been accomplished through a combination of advanced spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques, has been instrumental in determining the connectivity of atoms and stereochemical relationships .

-

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has provided accurate molecular weight and formula information .

-

Infrared (IR) spectroscopy has helped identify key functional groups within the molecule.

-

Single-crystal X-ray diffraction analysis has provided definitive confirmation of the three-dimensional structure of methyl tortuoate A .

Chromatographic Methods

The isolation and purification of methyl tortuoate A have been achieved through various chromatographic techniques:

-

Silica gel column chromatography with different solvent systems has been used for initial fractionation and purification.

-

High-performance liquid chromatography (HPLC) has enabled the final purification of methyl tortuoate A from complex mixtures.

-

Direct infusion electrospray ionization mass spectrometry (DI ESI-MS) has been employed as a prescreening method to identify novel compounds in marine extracts .

The combination of these techniques has allowed researchers to successfully isolate and characterize methyl tortuoate A despite the complex nature of marine natural product extracts.

Future Research Directions

Structure-Activity Relationship Studies

The structural complexity of methyl tortuoate A coupled with its limited cytotoxic activity presents opportunities for structure-activity relationship (SAR) studies. Future research could focus on identifying the specific structural features responsible for biological activity by comparing methyl tortuoate A with its more active analogs, such as methyl tortuoate B and methyl sartortuoate.

Synthetic Modifications

Semi-synthetic modifications of methyl tortuoate A could potentially enhance its biological properties. Strategic modifications of functional groups, particularly around the secondary hydroxyl group that distinguishes it from methyl sartortuoate, might lead to derivatives with improved anticancer activities.

Alternative Biological Activities

While methyl tortuoate A has shown limited cytotoxicity against cancer cell lines, it may possess other biological activities that remain unexplored. Investigation of its potential antimicrobial, anti-inflammatory, or immunomodulatory properties could reveal new therapeutic applications for this marine-derived natural product.

Total Synthesis Development

The development of efficient synthetic routes to methyl tortuoate A could facilitate more extensive biological evaluations and structural modifications. The stereoselective synthesis of the tetrahydropyran D-ring of related compounds has already been reported , providing a foundation for future synthetic efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume